5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
Description
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2S/c1-25-16-23-9-15(10-5-6-13(18)14(19)7-10)24(16)12-4-2-3-11(8-12)17(20,21)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHNACMBKSFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anti-Cancer Activity
Imidazole derivatives have been extensively studied for their anti-cancer properties. The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that imidazole derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division and growth. In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells .
Table 1: Summary of Anti-Cancer Activity
| Compound | Cancer Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole | MCF-7 (Breast) | TBD | Induces apoptosis, inhibits tubulin polymerization |
| Related Imidazole Derivative | MDA-MB-231 (Triple-negative) | 74 | G2/M phase arrest |
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory activity, which is a common trait among imidazole derivatives. Research has shown that modifications to the imidazole core can enhance its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This makes it a candidate for treating inflammatory diseases.
Table 2: Summary of Anti-Inflammatory Activity
| Compound | Inflammatory Model | Effectiveness | Mechanism |
|---|---|---|---|
| This compound | In vitro models | High | Inhibition of cytokine release |
Antimicrobial Activity
The antimicrobial efficacy of imidazole derivatives has been well documented. The compound has shown activity against various bacterial strains, indicating its potential use as an antibacterial agent. Studies suggest that the presence of the dichlorophenyl and trifluoromethyl groups enhances the compound's interaction with microbial cell membranes .
Table 3: Summary of Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | TBD |
| Related Imidazole Derivative | E. coli | TBD | TBD |
Synthesis and Biological Evaluation
A study conducted on similar imidazole derivatives demonstrated their synthesis through various chemical reactions, including condensation and cyclization processes. The synthesized compounds were evaluated for their biological activities using standard protocols such as the agar diffusion method for antimicrobial testing and MTT assays for cytotoxicity against cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with target proteins involved in cancer progression and inflammation. These computational studies provide insights into how structural modifications can enhance biological activity .
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Substituent Positioning and Electronic Effects
Table 1: Substituent Comparison of Key Imidazole Derivatives
Key Observations:
- Substituent Diversity : The target compound’s trifluoromethylphenyl group at position 1 distinguishes it from diphenyl-substituted analogs (e.g., [38] in ), which prioritize π-π interactions for chemosensing.
- Core Heterocycle : Thiadiazole analogs (e.g., ) exhibit reduced aromaticity compared to imidazoles, altering electronic properties and bioactivity.
Pharmacological and Physicochemical Properties
Biological Activity
5-(3,4-Dichlorophenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole ring : A five-membered heterocyclic ring containing two nitrogen atoms.
- Chlorinated phenyl groups : These groups enhance the compound's biological activity.
- Methylsulfanyl group : This functional group may influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of both chlorinated phenyl groups and the imidazole ring suggests a potential for significant bioactivity through:
- Enzyme inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor binding : The structural features can facilitate binding to biological receptors, altering cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
A study assessed the antimicrobial properties of imidazole derivatives, including this compound. The results indicated varying degrees of inhibition against several bacterial strains:
| Compound | E. coli | P. aeruginosa | B. subtilis | B. megaterium | A. niger | C. albicans |
|---|---|---|---|---|---|---|
| 5a | 15 mm | 19 mm | 21 mm | 19 mm | 20 mm | 19 mm |
| 5b | 11 mm | 9 mm | 19 mm | 20 mm | 10 mm | 11 mm |
| Streptomycin (Control) | 28 mm | 32 mm | 31 mm | 29 mm | 33 mm | 33 mm |
The data shows that the compound's antimicrobial activity is comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of imidazole derivatives on cancer cell lines. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, was found to enhance anticancer activity. For instance, compounds with similar structural features showed promising results against human glioblastoma and melanoma cell lines .
Case Studies and Research Findings
- Antibacterial Activity : A study on imidazole analogues highlighted that compounds with two aryl rings and specific substituents exhibited strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups was crucial for enhancing activity .
- Cytotoxicity in Cancer Models : Research demonstrated that imidazole derivatives could induce apoptosis in various cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions significantly affect potency .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic contacts, which is essential for their biological efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-component condensation reactions. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or ethanol are commonly used to enhance reactivity .
- Catalysts : Acidic or basic catalysts (e.g., ammonium persulfate) optimize cyclization efficiency .
- Purification : Recrystallization from ethanol or column chromatography ensures purity. Yield and purity are validated via elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) .
Q. What spectroscopic and chromatographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, C-F stretches in trifluoromethyl at 1100–1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methylsulfanyl at δ 2.5 ppm) .
- Elemental Analysis : Matches calculated vs. experimental values (e.g., %C: ±0.3% deviation) to verify purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during multi-component imidazole synthesis?
- Methodological Answer :
- Temperature Control : Reactions at 80–100°C improve cyclization kinetics .
- Catalyst Screening : Compare bases (e.g., triethylamine) vs. acidic catalysts (e.g., p-toluenesulfonic acid) to minimize side reactions .
- Solvent-Free Synthesis : Reduces purification steps and improves atom economy .
- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., fungal CYP51). Key residues (e.g., heme-binding regions) are prioritized for binding affinity calculations .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal efficacy .
Q. What strategies resolve discrepancies in spectroscopic data or elemental analysis during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole) to confirm substituent assignments .
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., [M+H]⁺) .
- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products affecting elemental analysis .
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : LogP measurements (via shake-flask method) show increased hydrophobicity with trifluoromethyl, enhancing membrane permeability .
- Acid-Base Stability : pH-dependent UV-Vis studies (pH 2–12) assess degradation resistance .
- Reactivity : Substituent effects on electrophilic aromatic substitution are modeled via Hammett σ constants .
Q. How should stability and environmental degradation pathways be evaluated?
- Methodological Answer :
- Photolysis Studies : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 40°C for 14 days; monitor via HPLC .
- Soil Degradation : Use ¹⁴C-labeled compound to trace mineralization rates in agricultural soils .
Q. How to design SAR studies for analogs of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, F), alkyl (methyl), or aryl (biphenyl) groups at positions 2 and 5 .
- Biological Assays : Test against fungal strains (e.g., Candida albicans) via MIC assays and compare with parent compound .
- QSAR Modeling : Use descriptors like molar refractivity and polar surface area to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
